1-[4-Hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione

Catalog No.
S12558757
CAS No.
M.F
C9H11IN2O4
M. Wt
338.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-Hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-...

Product Name

1-[4-Hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione

IUPAC Name

1-[4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11IN2O4

Molecular Weight

338.10 g/mol

InChI

InChI=1S/C9H11IN2O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)

InChI Key

JYWLLSHCWALPBJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CI)O

1-[4-Hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic nucleoside analog structurally related to uridine. This compound features a unique iodinated methyl group attached to the oxolane ring, which differentiates it from its natural counterpart. The presence of the hydroxyl and iodomethyl groups contributes to its distinctive chemical properties, making it a subject of interest in medicinal chemistry and biological research.

Types of Reactions

1-[4-Hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical transformations:

  • Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles such as hydroxyl or amino groups.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding oxo derivatives or reduced to yield deiodinated products.

Common Reagents and Conditions

  • Substitution: Sodium azide or thiourea are commonly employed for nucleophilic substitution.
  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are utilized.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions.

Major Products Formed

  • Substitution: Formation of azido or thiol derivatives.
  • Oxidation: Production of oxo derivatives.
  • Reduction: Synthesis of deiodinated nucleosides.

The biological activity of 1-[4-Hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione has been explored in various studies. Its incorporation into nucleic acids can disrupt normal nucleic acid synthesis and function due to steric hindrance caused by the iodinated methyl group. This mechanism suggests potential applications in antiviral and anticancer therapies, as it may interfere with viral replication and cancer cell proliferation.

The synthesis of 1-[4-Hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the iodination of a precursor nucleoside. A common approach is the iodination of uridine, where the hydroxymethyl group is substituted with an iodomethyl group. This reaction is generally conducted using iodine and an oxidizing agent under controlled conditions to ensure high yields and purity.

Industrial Production Methods

For large-scale production, continuous flow reactors are often utilized to optimize efficiency and minimize by-product formation. This method ensures consistent product quality, making it suitable for pharmaceutical applications.

1-[4-Hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione has several notable applications:

  • In Chemistry: Serves as a precursor for synthesizing various nucleoside analogs.
  • In Biology: Used in studies investigating nucleic acid interactions and modifications.
  • In Medicine: Explored for potential antiviral and anticancer properties.
  • In Industry: Applied in developing diagnostic tools and therapeutic agents.

Research into the interactions of 1-[4-Hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione with biological macromolecules has shown that its incorporation into nucleic acids can lead to altered base pairing and disruption of normal cellular processes. Studies indicate that this compound may exhibit selective toxicity towards certain cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent.

Similar Compounds

Comparison with Other Similar Compounds

Several compounds share structural similarities with 1-[4-Hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
UridineNaturally occurring nucleoside with hydroxymethylLacks iodination; serves as a baseline for comparison
5-IodouridineIodinated at the uracil ringIodine substitution differs from the oxolane ring
1-[3,4-Dihydroxyoxolan]-2-yldihydropyrimidineContains multiple hydroxyl groupsDifferent substitution pattern affecting reactivity

Uniqueness

1-[4-Hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione is distinguished by its specific iodination pattern and the presence of both hydroxyl and iodomethyl groups. This unique structure imparts distinct chemical and biological properties that make it a valuable tool in research and potential therapeutic applications.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

337.97635 g/mol

Monoisotopic Mass

337.97635 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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